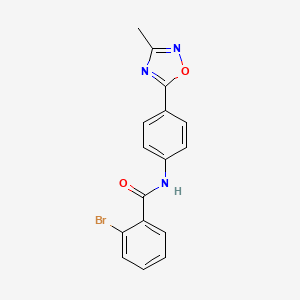
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide, also known as DCDP, is a chemical compound that has been widely used in scientific research for its various biological activities. DCDP is a piperidine derivative that has been synthesized through various methods and has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activation of NF-κB and other signaling pathways. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the phosphorylation of IκBα, a protein that regulates the activity of NF-κB, and prevent its degradation, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cancer cell proliferation, and fibrosis. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide, including the identification of its molecular targets and the development of more efficient synthesis methods. Further studies are also needed to investigate the potential of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide in the treatment of other diseases, such as fibrosis and autoimmune disorders. Additionally, the development of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide derivatives with improved biological activities and pharmacokinetic properties is a promising area for future research.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with 3,4-dimethoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-20-10-12-21(13-11-20)19(23)15-6-8-22(9-7-15)28(24,25)16-4-5-17(26-2)18(14-16)27-3/h4-5,14-15H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPUBAZXDJMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-4-yl]-(4-methyl-piperazin-1-yl)-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)
